molecular formula C16H17N3O2 B13854050 Phenyl 6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate

Phenyl 6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate

Katalognummer: B13854050
Molekulargewicht: 283.32 g/mol
InChI-Schlüssel: KIYKBCRYKQAWSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenyl 6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate is a compound that features a pyrrolidine ring, a pyridine ring, and a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate typically involves the formation of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method involves the reaction of pyrrolidine with a pyridine derivative under specific conditions. The reaction is often carried out in the presence of a base and a solvent such as dichloromethane or ethanol. The phenyl group is then introduced through a subsequent reaction, often involving a phenyl halide and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Phenyl 6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyridine N-oxide derivative, while reduction can lead to the formation of a reduced pyrrolidine ring.

Wissenschaftliche Forschungsanwendungen

Phenyl 6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of Phenyl 6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, thereby modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity due to its unique three-dimensional structure.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrrolidine-2-one: A compound with a similar pyrrolidine ring but different functional groups.

    Pyrrolidin-2,5-dione: Another pyrrolidine derivative with distinct chemical properties.

    Phenylpyridine: Lacks the pyrrolidine ring but shares the phenyl and pyridine components.

Uniqueness

Phenyl 6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate is unique due to the combination of its three functional groups, which confer specific chemical and biological properties. The presence of the pyrrolidine ring enhances its potential as a versatile scaffold in drug discovery and materials science.

Eigenschaften

Molekularformel

C16H17N3O2

Molekulargewicht

283.32 g/mol

IUPAC-Name

phenyl N-(6-pyrrolidin-1-ylpyridin-3-yl)carbamate

InChI

InChI=1S/C16H17N3O2/c20-16(21-14-6-2-1-3-7-14)18-13-8-9-15(17-12-13)19-10-4-5-11-19/h1-3,6-9,12H,4-5,10-11H2,(H,18,20)

InChI-Schlüssel

KIYKBCRYKQAWSG-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)C2=NC=C(C=C2)NC(=O)OC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.